Cas no 2228764-55-2 (tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate)
tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate
- 2228764-55-2
- EN300-1894274
- tert-butyl 3-{3-[hydroxy(methyl)amino]propyl}piperidine-1-carboxylate
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- Inchi: 1S/C14H28N2O3/c1-14(2,3)19-13(17)16-10-6-8-12(11-16)7-5-9-15(4)18/h12,18H,5-11H2,1-4H3
- InChI Key: OMFVBSLDZPGWKQ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(CCCN(C)O)C1)=O
Computed Properties
- Exact Mass: 272.20999276g/mol
- Monoisotopic Mass: 272.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 53Ų
tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894274-1g |
tert-butyl 3-{3-[hydroxy(methyl)amino]propyl}piperidine-1-carboxylate |
2228764-55-2 | 1g |
$813.0 | 2023-09-18 | ||
| Enamine | EN300-1894274-5g |
tert-butyl 3-{3-[hydroxy(methyl)amino]propyl}piperidine-1-carboxylate |
2228764-55-2 | 5g |
$2360.0 | 2023-09-18 | ||
| Enamine | EN300-1894274-10g |
tert-butyl 3-{3-[hydroxy(methyl)amino]propyl}piperidine-1-carboxylate |
2228764-55-2 | 10g |
$3500.0 | 2023-09-18 | ||
| Enamine | EN300-1894274-0.05g |
tert-butyl 3-{3-[hydroxy(methyl)amino]propyl}piperidine-1-carboxylate |
2228764-55-2 | 0.05g |
$683.0 | 2023-09-18 | ||
| Enamine | EN300-1894274-0.1g |
tert-butyl 3-{3-[hydroxy(methyl)amino]propyl}piperidine-1-carboxylate |
2228764-55-2 | 0.1g |
$715.0 | 2023-09-18 | ||
| Enamine | EN300-1894274-0.25g |
tert-butyl 3-{3-[hydroxy(methyl)amino]propyl}piperidine-1-carboxylate |
2228764-55-2 | 0.25g |
$748.0 | 2023-09-18 | ||
| Enamine | EN300-1894274-0.5g |
tert-butyl 3-{3-[hydroxy(methyl)amino]propyl}piperidine-1-carboxylate |
2228764-55-2 | 0.5g |
$781.0 | 2023-09-18 | ||
| Enamine | EN300-1894274-1.0g |
tert-butyl 3-{3-[hydroxy(methyl)amino]propyl}piperidine-1-carboxylate |
2228764-55-2 | 1g |
$813.0 | 2023-05-26 | ||
| Enamine | EN300-1894274-2.5g |
tert-butyl 3-{3-[hydroxy(methyl)amino]propyl}piperidine-1-carboxylate |
2228764-55-2 | 2.5g |
$1594.0 | 2023-09-18 | ||
| Enamine | EN300-1894274-5.0g |
tert-butyl 3-{3-[hydroxy(methyl)amino]propyl}piperidine-1-carboxylate |
2228764-55-2 | 5g |
$2360.0 | 2023-05-26 |
tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate
tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate
The compound tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate (CAS No. 2228764-55-2) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of tertiary butyl esters, which are widely used in the synthesis of bioactive molecules due to their stability and reactivity. The structure of this compound consists of a piperidine ring, a six-membered cyclic amine, substituted at the 3-position with a hydroxy(methyl)aminopropyl group and at the 1-position with a tert-butyl carboxylate group. These substituents contribute to the compound's unique chemical properties and reactivity.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of bioactive agents targeting various therapeutic areas. The hydroxy(methyl)aminopropyl group attached to the piperidine ring introduces hydrophilic properties, which can enhance the compound's solubility and bioavailability. This feature makes it an attractive candidate for use in drug delivery systems and as a precursor for more complex molecules. Additionally, the tert-butyl carboxylate group provides steric protection during synthetic processes, making it easier to manipulate other parts of the molecule without interfering with sensitive functional groups.
One of the most promising applications of tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate lies in its role as an intermediate in the synthesis of peptide analogs and other bioactive compounds. The piperidine ring serves as a versatile scaffold for attaching various functional groups, enabling researchers to explore its potential in modulating enzyme activity or targeting specific biological pathways. Recent advancements in medicinal chemistry have demonstrated that such compounds can be optimized for improved potency and selectivity, making them valuable tools in drug development.
The synthesis of tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and esterification. These reactions are typically carried out under controlled conditions to ensure high yields and purity. Researchers have also explored green chemistry approaches to synthesize this compound, such as using microwave-assisted synthesis or catalytic methods, which reduce environmental impact while maintaining product quality.
In terms of physical properties, this compound exhibits a melting point range that is consistent with its molecular weight and degree of unsaturation. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for use in solution-phase reactions. The presence of both hydrophilic and hydrophobic groups within its structure contributes to its amphiphilic nature, which is advantageous for applications requiring both lipophilic interactions and aqueous solubility.
From a pharmacological perspective, tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate has shown potential as a lead compound in the development of agents targeting central nervous system disorders. Preclinical studies have indicated that it may possess neuroprotective properties by modulating key signaling pathways involved in neurodegenerative diseases. Furthermore, its ability to cross the blood-brain barrier suggests that it could be developed into a therapeutic agent for conditions such as Alzheimer's disease or Parkinson's disease.
In conclusion, tert-butyl 3-{3-hydroxy(methyl)aminopropyl}piperidine-1-carboxylate (CAS No. 2228764-55-2) is a versatile organic compound with significant potential across multiple fields. Its unique structure, combined with recent advances in synthetic methodologies and pharmacological research, positions it as an important building block for future drug discovery efforts. As researchers continue to explore its properties and applications, this compound is likely to play an increasingly important role in both academic and industrial settings.
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